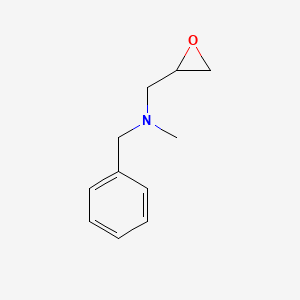

Benzyl(methyl)(oxiran-2-ylmethyl)amine

Description

Significance of Oxirane-Containing Amine Scaffolds in Organic Synthesis

Oxirane-containing amine scaffolds, such as Benzyl(methyl)(oxiran-2-ylmethyl)amine, are of considerable significance in organic synthesis due to the versatile reactivity of the epoxide ring. The inherent strain of this three-membered heterocycle makes it highly susceptible to nucleophilic attack, leading to regioselective ring-opening.

The reaction of epoxides with amines is a particularly powerful transformation as it provides a direct route to β-amino alcohols. These products are crucial intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and natural products. Furthermore, β-amino alcohols serve as important chiral auxiliaries in asymmetric synthesis, highlighting the importance of oxirane-amine structures in creating stereochemically defined molecules. The ability to undergo these ring-opening reactions under various catalytic conditions—including metal-free, acid-catalyzed, or base-mediated systems—adds to their synthetic utility. This versatility makes oxirane-containing amines indispensable tools for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures.

Historical Context and Evolution of Research on this compound and Analogues

While specific historical documentation on the first synthesis of this compound is not extensively detailed in seminal literature, its development can be understood within the broader evolution of synthetic methods for N-substituted amines and epoxides. Historically, the synthesis of N-benzylamines often involved multi-step processes, such as the reaction of benzylamine (B48309) with a suitable electrophile followed by further functionalization. Early methods for N-alkylation, like the Ritter reaction, provided pathways to N-substituted amides which could then be reduced.

The evolution of research on analogues, specifically N,N-disubstituted glycidylamines, has been driven by the need for more efficient, selective, and scalable synthetic routes. The key reaction for their synthesis is typically the coupling of an N-substituted amine with an epoxide-containing electrophile, most commonly epichlorohydrin (B41342). Research has focused on optimizing reaction conditions to control regioselectivity and minimize side reactions. The development of phase-transfer catalysis and the use of various Lewis acids have marked significant advancements, allowing for milder reaction conditions and improved yields. This progress has made compounds like this compound more accessible for research and application.

Current Research Frontiers and Challenges Related to this compound

Current research involving this compound and its analogues is largely centered on polymer chemistry and materials science. The glycidyl (B131873) group is a highly valuable functional handle for creating advanced polymers. Analogues such as glycidyl methacrylate (B99206) (GMA) are widely used to produce functional polymers like poly(glycidyl methacrylate) (PGMA), which have applications in drug delivery, gene vectors, and other biomedical fields. researchgate.net

This compound can be viewed as a specialized monomer or modifying agent. Its epoxide ring can undergo ring-opening polymerization or be grafted onto existing polymer backbones to introduce tertiary amine functionalities. These amine groups can impart pH-responsiveness, improve biocompatibility, or serve as sites for further chemical modification. researchgate.net

The primary challenges in this field include:

Stereoselective Synthesis : The oxirane ring contains a chiral center. Developing efficient methods for the enantioselective synthesis of such compounds is crucial for applications where specific stereochemistry is required, particularly in pharmaceuticals.

Controlled Polymerization : Achieving precise control over the polymerization of glycidyl-containing monomers to produce polymers with well-defined architectures (e.g., block copolymers, star polymers) and low polydispersity remains a significant challenge.

Biocompatibility and Degradability : For biomedical applications, ensuring that the resulting polymers are biocompatible and, where necessary, biodegradable is a key research focus. nih.gov The design of monomers and polymers derived from them must take these factors into account from the outset.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12(8-11-9-13-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGKOQYNBRYUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494346 | |

| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14321-26-7 | |

| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl Methyl Oxiran 2 Ylmethyl Amine and Its Analogues

Direct Amination Approaches to Benzyl(methyl)(oxiran-2-ylmethyl)amine Synthesis

Direct amination methods offer a concise route to this compound by forming the key carbon-nitrogen bond in a single step. These approaches typically involve the reaction of a secondary amine with a reactive three-membered epoxide precursor.

Utilization of Epichlorohydrin (B41342) as a Key Precursor

A primary and industrially significant method for the synthesis of glycidyl (B131873) amines is the reaction of an amine with epichlorohydrin. tetrawill.comwestlakeepoxy.com In the case of this compound, this involves the nucleophilic attack of N-methylbenzylamine on the epoxide ring of epichlorohydrin. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is eliminated. The process generally proceeds through a chlorohydrin intermediate, which then undergoes base-induced cyclization to form the desired oxirane ring. tetrawill.com

The reaction can be summarized as follows: N-methylbenzylamine + Epichlorohydrin → Benzyl(2-chloro-1-hydroxypropyl)methylamine → this compound

This method is advantageous due to the ready availability and low cost of epichlorohydrin. Glycidyl amine epoxy resins are commonly produced by reacting aromatic amines with epichlorohydrin, highlighting the industrial relevance of this approach. westlakeepoxy.com

Application of 2-Substituted-(oxiran-2-yl)methyl 4-Toluenesulfonates

An alternative to using epichlorohydrin involves the use of glycidyl derivatives with better leaving groups, such as tosylates. The synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-chloro-1,2-propanediol has been reported, providing a key chiral intermediate. researchgate.net This tosylate can then react with N-methylbenzylamine in a nucleophilic substitution reaction, where the tosylate group is displaced by the amine.

This approach offers better control over stereochemistry, as the chirality of the starting glycidol (B123203) can be transferred to the final product. The reaction of N-methylbenzylamine with a pre-formed chiral glycidyl tosylate allows for the synthesis of enantiomerically enriched this compound.

| Precursor | Reagent | Key Features |

| Epichlorohydrin | N-methylbenzylamine | Cost-effective, suitable for large-scale production. |

| (Oxiran-2-yl)methyl 4-toluenesulfonate | N-methylbenzylamine | Good control over stereochemistry, milder reaction conditions. |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods involve the construction of the molecule through a series of reactions, often starting from more fundamental building blocks. These pathways can offer greater flexibility in introducing various substituents and controlling stereochemistry.

Multi-Step Synthesis from Readily Available Allyl Alcohol Derivatives

A versatile multi-step synthesis can commence from allyl alcohol. A dehydrative allylation of allyl alcohol with N-methylbenzylamine can furnish the corresponding allylic amine, N-allyl-N-methylbenzylamine. organic-chemistry.org This intermediate can then undergo epoxidation of the allyl double bond using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to yield this compound.

This sequence allows for the introduction of the amine functionality prior to the formation of the epoxide ring. The epoxidation step can often be controlled to achieve a desired stereoselectivity, for instance, through the use of chiral catalysts.

Reductive Amination Strategies for Benzyl (B1604629) Amine Derivatives

Reductive amination is a powerful tool for the synthesis of the N-methylbenzylamine precursor. mdma.chias.ac.in This can be achieved through the reaction of benzaldehyde (B42025) with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to N-methylbenzylamine. clockss.org Common reducing agents for this transformation include sodium borohydride. ias.ac.in

Alternatively, direct N-methylation of benzylamine (B48309) can be employed, although this can sometimes lead to over-methylation, producing N,N-dimethylbenzylamine. nih.gov Careful control of reaction conditions is necessary to favor the formation of the desired secondary amine. The synthesis of N-methylbenzylamine itself can be achieved by reacting methylamine with benzyl bromide. mdma.ch

| Starting Material | Key Transformation | Intermediate | Final Product |

| Allyl Alcohol | Dehydrative Amination & Epoxidation | N-allyl-N-methylbenzylamine | This compound |

| Benzaldehyde | Reductive Amination | N-methylbenzylamine | This compound (after reaction with epichlorohydrin) |

Scalability Considerations in the Synthesis of this compound

For practical applications, the scalability of the synthetic route is a critical factor. The direct amination of epichlorohydrin is a method well-suited for industrial production due to the low cost of the starting materials and the relatively straightforward reaction conditions. google.com Novel synthesis methods for glycidyl amine epoxy resins, which share a similar synthetic basis, have been developed with industrial production in mind, focusing on high yield and purity. google.compatsnap.com

The multi-step synthesis via allyl alcohol derivatives, while offering flexibility, may be less economically viable on a large scale due to the increased number of steps and the potential cost of reagents like m-CPBA. However, for the production of specialized, high-value analogues, this route may be preferred. Reductive amination for precursor synthesis is a well-established and scalable industrial process. ias.ac.in The choice of the most appropriate scalable route will ultimately depend on a balance of factors including raw material cost, process efficiency, and the desired purity and stereochemistry of the final product.

Chemical Transformations and Reactivity Profiles of Benzyl Methyl Oxiran 2 Ylmethyl Amine

Oxirane Ring-Opening Reactions

The high ring strain of the oxirane moiety in Benzyl(methyl)(oxiran-2-ylmethyl)amine makes it susceptible to ring-opening reactions upon treatment with a wide array of nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis.

The carbon-oxygen bonds of the epoxide ring are polarized, rendering the carbon atoms electrophilic and thus prone to attack by nucleophiles. Aminolysis, the reaction with primary or secondary amines, is a common pathway for the ring-opening of epoxides. In the case of this compound, intermolecular reaction with an amine (R₂NH) would proceed via nucleophilic attack on one of the epoxide carbons, followed by protonation of the resulting alkoxide, to yield an amino alcohol.

The general mechanism involves the amine's lone pair of electrons attacking a carbon atom of the epoxide ring, leading to the cleavage of a C-O bond. This process can be catalyzed by acids, which protonate the epoxide oxygen to make the ring more electrophilic, or can proceed under neutral or basic conditions, relying on the inherent nucleophilicity of the attacking amine. The reaction with amines is a subset of a broader class of nucleophilic additions, where other nucleophiles such as alcohols, thiols, and cyanide can also be employed to open the oxirane ring.

| Nucleophile (Nu-H) | Attacking Species | Product Type |

| Primary/Secondary Amine | R₂N: | 1,2-Amino alcohol |

| Alcohol | RO:⁻ (base-catalyzed) | 1,2-Ether alcohol |

| Thiol | RS:⁻ (base-catalyzed) | 1,2-Thioether alcohol |

| Water | H₂O (acid/base-catalyzed) | Diol |

This interactive table summarizes potential nucleophiles and the resulting product classes from the ring-opening of an epoxide like that in this compound.

The ring-opening of the unsymmetrical epoxide in this compound is governed by specific regiochemical and stereochemical principles.

Regioselectivity: Under neutral or basic conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. For this compound, this corresponds to the terminal methylene (B1212753) (CH₂) carbon (C3). This pathway is favored due to lower steric hindrance, leading to the preferential formation of a secondary alcohol. In contrast, under acidic conditions, the reaction can become more complex. The epoxide oxygen is first protonated, and the positive charge is shared between the two carbon atoms. The nucleophile then attacks the carbon atom that can better stabilize the partial positive charge (the more substituted carbon, C2), a rule that applies to epoxides with significant electronic differences between the carbons. However, for a terminal epoxide like this, attack at the less hindered carbon often remains the major pathway even under acidic conditions.

Diastereoselectivity: The nucleophilic ring-opening of an epoxide is a classic example of an Sₙ2 reaction. This mechanism dictates that the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond. As a result, the reaction proceeds with an inversion of stereochemistry at the center of attack. If the starting epoxide is chiral, this inversion leads to a specific diastereomer of the product.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic nitrogen atom and an electrophilic epoxide within the same molecule allows this compound to undergo intramolecular cyclization. These reactions are powerful methods for constructing nitrogen-containing heterocyclic scaffolds, such as azetidines and pyrrolidines. magtech.com.cnnih.govnih.gov The outcome of the cyclization is dictated by the regioselectivity of the intramolecular nucleophilic attack.

The formation of an azetidine (B1206935) ring from this compound involves an intramolecular Sₙ2 reaction where the tertiary amine nitrogen acts as the nucleophile. magtech.com.cn The nitrogen attacks the terminal, less-substituted carbon of the epoxide ring. This process is classified as a 4-exo-tet cyclization according to Baldwin's rules, which is a kinetically favored pathway. The reaction results in the formation of a 1-benzyl-1-methylazetidin-3-yl)methanol scaffold. The synthesis of azetidines through the cyclization of precursors containing an amine and a leaving group on a three-carbon chain is a well-established strategy in heterocyclic chemistry. magtech.com.cnbham.ac.uk

The alternative cyclization pathway involves the nucleophilic attack of the nitrogen atom on the internal, more substituted carbon of the epoxide ring. This would lead to the formation of a five-membered pyrrolidine (B122466) ring. magtech.com.cnnih.gov This pathway is classified as a 5-endo-tet cyclization. According to Baldwin's rules, 5-endo-tet ring closures are generally disfavored compared to exo cyclizations. nih.gov However, such pathways are not impossible and can be influenced by reaction conditions, substrate geometry, and the presence of catalysts. The product of this cyclization would be a (1-benzyl-4-methylpyrrolidin-3-yl)ol. The synthesis of pyrrolidine rings is a significant area of research due to their prevalence in biologically active compounds. nih.govnih.gov

Basic conditions can play a crucial role in promoting intramolecular cyclization reactions. While the tertiary amine in this compound is already nucleophilic, its reactivity can be modulated by the reaction medium. In many synthetic procedures involving intramolecular epoxide ring-opening by an amine, a base is not strictly necessary unless the amine is present as an ammonium (B1175870) salt. However, if the starting material is derived from a precursor with a secondary amine that subsequently gets alkylated to form the epoxide-containing tertiary amine, residual acid might be present, necessitating a base for neutralization.

The choice of reaction conditions, including solvent and temperature, can influence the competition between the 4-exo (azetidine) and 5-endo (pyrrolidine) cyclization pathways. magtech.com.cnnih.gov Kinetically controlled conditions (e.g., lower temperatures) are expected to favor the 4-exo pathway leading to the azetidine product, as it has a lower activation energy. magtech.com.cn Thermodynamically controlled conditions might favor the formation of the more stable pyrrolidine ring, although the high barrier for the disfavored 5-endo closure often makes this a minor pathway. nih.gov

| Cyclization Pathway | Ring Size | Baldwin's Rule Classification | Kinetic/Thermodynamic Favorability | Product Scaffold |

| Attack at terminal C | 4-membered | 4-exo-tet | Kinetically favored | Azetidine |

| Attack at internal C | 5-membered | 5-endo-tet | Kinetically disfavored | Pyrrolidine |

This interactive table compares the two possible intramolecular cyclization pathways for this compound.

Functionalization of the Amine and Benzyl (B1604629) Moieties

The chemical architecture of this compound offers multiple sites for synthetic modification, namely the tertiary amine nitrogen and the benzylic carbon position. These sites allow for a range of transformations that can introduce new functional groups and build molecular complexity.

N-Alkylation Strategies

As this compound is a tertiary amine, further N-alkylation results in the formation of a quaternary ammonium salt. This transformation, known as quaternization, involves the nucleophilic attack of the lone pair of electrons on the tertiary nitrogen onto an electrophilic alkylating agent. dnu.dp.ua The reaction is a well-established method for synthesizing cationic surfactants, phase-transfer catalysts, and antimicrobial agents. jcu.czresearchgate.net

The general procedure involves reacting the tertiary amine with an alkylating agent, often an alkyl halide, with or without a solvent. jcu.czgoogle.com The reactivity of the alkylating agent is a key factor, with reactivity typically following the order I > Br > Cl. Common agents include alkyl bromides, benzyl chloride, and sulfates like dimethyl sulfate. dnu.dp.uajcu.czgoogle.com The reaction can be conducted by refluxing the components in a suitable solvent, such as ethanol (B145695) or butanone, until the quaternary salt is formed. jcu.czresearchgate.net

Table 1: Representative Conditions for Quaternization of Tertiary Benzylamines

| Alkylating Agent | Substrate Example | Solvent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| 1-Bromooctane | N,N-dimethylbenzylamine | Ethanol | Reflux, 28 hours | N-benzyl-N,N-dimethyl-N-octylammonium bromide | jcu.cz |

| Benzyl Chloride | Various Tertiary Amines | Acetonitrile | - | N,N,N-trialkyl-N-benzylammonium chloride | dnu.dp.ua |

| Dimethyl Sulfate | N-methyl-N-benzylethanolamine | Solvent-free | 57°C to 130°C | N-benzyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium methyl sulfate | google.com |

| Methyl Chloride | Di(coco alkyl)methyl amine | Solvent-free (continuous flow) | 100°C, 30 bar | Quaternary ammonium chloride | google.com |

Exploitation of the Benzylic Position for Further Transformations

The benzylic C-H bonds of the –CH₂–Ph moiety in this compound exhibit enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates. wsimg.com This property allows for selective functionalization at this position.

A variety of catalytic systems have been developed for benzylic C(sp³)–H functionalization. One approach involves the synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis for C–H arylation. rsc.org In this method, a photocatalyst and a HAT catalyst precursor work in concert to selectively abstract a hydrogen atom from the benzylic position, generating a benzyl radical that can then couple with an aryl partner. rsc.org This strategy has been shown to be effective for a range of primary, secondary, and tertiary benzylamines. rsc.org

Metallaphotoredox catalysis provides another powerful avenue for benzylic functionalization, enabling reactions such as azidation and acylation under mild conditions. rsc.org For instance, a bromine radical, generated via a photocatalytic cycle, can abstract a benzylic hydrogen to form a benzylic radical. This radical can then be trapped by a nickel catalyst to participate in cross-coupling reactions. rsc.org Furthermore, dirhodium catalysts have been employed for highly site-selective and enantioselective C–H functionalization at primary benzylic sites using diazo compounds as carbene precursors. acs.org

Classical methods also remain relevant. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, can achieve benzylic bromination. wsimg.com Aggressive oxidation with reagents like potassium permanganate (B83412) can convert the benzylic group to a carboxylic acid, while milder reagents can yield a carbonyl group. wsimg.com

Table 2: Selected Methods for Benzylic C–H Functionalization

| Reaction Type | Catalyst/Reagent | Key Intermediate | Resulting Functional Group | Reference(s) |

|---|---|---|---|---|

| C–H Arylation | Ir photocatalyst + PhC(O)SH | Benzyl Radical | Diarylmethyl | rsc.org |

| C–H Azidation | Organophotocatalyst + Mn catalyst + NaN₃ | Benzyl Radical | Benzyl Azide | rsc.org |

| C–H Acylation | Ir photocatalyst + Ni catalyst + RCOOH | Benzyl Radical | α-Aryl Ketone | rsc.org |

| C–H Insertion | Chiral Dirhodium catalyst + Diazo compound | Metal Carbene | Alkylated Benzyl Position | acs.org |

| Bromination | N-Bromosuccinimide (NBS) + AIBN | Benzyl Radical | Benzyl Bromide | wsimg.com |

Generation and Reactivity as a 1,3-Dipole Precursor

Benzylamine (B48309) derivatives are valuable precursors for the in-situ generation of azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These reactive intermediates are not typically isolated but are trapped with various dipolarophiles to construct five- and six-membered nitrogen-containing heterocycles. wikipedia.orgnih.gov

Formation of Azomethine Ylides from this compound

Azomethine ylides are commonly generated through several established pathways, including the thermal or photochemical ring-opening of aziridines and the condensation of α-amino acids with aldehydes. wikipedia.orgnih.govmdpi.com While direct generation from an N-(oxiran-2-ylmethyl)amine is not a standard method, a plausible pathway can be proposed based on the reactivity of the functional groups present.

The reaction could be initiated by acid catalysis, leading to the protonation of the oxirane oxygen. This activation facilitates an intramolecular nucleophilic attack by the tertiary amine nitrogen, resulting in the formation of a cyclic quaternary ammonium intermediate (a substituted piperazinium or similar heterocyclic cation). Under thermal conditions or with the appropriate base, this intermediate could undergo fragmentation or rearrangement, potentially involving elimination of water, to generate the desired azomethine ylide. This proposed pathway leverages the inherent reactivity of the epoxide and amine moieties, although it is not as widely documented as other methods.

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

Once formed, the azomethine ylide derived from a benzylamine precursor can readily participate in [3+2] cycloaddition reactions. This type of reaction is a powerful and atom-economical method for constructing highly substituted five-membered heterocycles, particularly pyrrolidines. wikipedia.orgmsu.edu The azomethine ylide serves as the three-atom (C-N-C) component, which reacts with a two-atom component (the dipolarophile). nih.gov

The reaction is highly versatile, proceeding with a wide range of dipolarophiles, especially alkenes and alkynes that are activated by electron-withdrawing groups. nih.gov The high regio- and stereoselectivity of these cycloadditions makes them particularly useful in synthetic chemistry, with the potential to generate up to four new contiguous stereocenters in a single step. wikipedia.orgnih.gov

Table 3: Examples of Dipolarophiles for [3+2] Cycloaddition with Azomethine Ylides

| Dipolarophile Class | Specific Example | Product Scaffold | Reference(s) |

|---|---|---|---|

| Electron-deficient Alkenes | Methyl Acrylate | Substituted Pyrrolidine | msu.edu |

| Maleimides | N-Phenylmaleimide | Fused Pyrrolidine System | researchgate.net |

| Alkynes | Dimethyl Acetylenedicarboxylate (DMAD) | Dihydropyrrole (Pyrroline) | wikipedia.org |

| Nitroalkenes | trans-1-Nitro-2-phenylethylene | 3-Nitropyrrolidine | mdpi.com |

| Heterocyclic Alkenes | Benzoimidazol-2-yl-3-phenylacrylonitriles | Spiro[indoline-3,2′-pyrrolidine] | nih.gov |

[3+3] Cycloaddition Reactions for N-Heterocycle Construction

While [3+2] cycloadditions are the most common reaction pathway for azomethine ylides, [3+3] cycloadditions represent a valuable, though less explored, strategy for constructing six-membered N-heterocycles. researchgate.net This transformation requires the reaction of the 1,3-dipole with a synthon that provides a three-atom component.

One such approach involves the reaction of an azomethine ylide with an azomethine imine, which can also act as a 1,3-dipolar species. researchgate.net This type of reaction has been utilized to synthesize various bicyclic and tricyclic nitrogen-containing heterocyclic frameworks, which are prevalent in bioactive natural products and pharmaceuticals. researchgate.net The development of these higher-order cycloadditions expands the synthetic utility of in-situ generated azomethine ylides beyond the construction of five-membered rings, providing access to a greater diversity of heterocyclic structures.

Mechanistic Investigations and Stereochemical Control in Reactions of Benzyl Methyl Oxiran 2 Ylmethyl Amine

Elucidation of Intramolecular Ring-Closure Mechanisms

The cyclization of Benzyl(methyl)(oxiran-2-ylmethyl)amine involves the intramolecular nucleophilic attack of the amine functionality, or a derivative thereof, on the electrophilic carbons of the epoxide ring. This process can lead to the formation of either a four-membered azetidine (B1206935) ring or a five-membered pyrrolidine (B122466) ring. The favored pathway is largely governed by Baldwin's rules for ring closure, which provide a framework for predicting the feasibility of different cyclization reactions. libretexts.orgwikipedia.org

The formation of an azetidine ring results from an attack at the terminal (less substituted) carbon of the epoxide, a process classified as a 4-exo-tet cyclization. Conversely, attack at the internal (more substituted) carbon leads to a pyrrolidine ring via a 5-endo-tet cyclization. scripps.eduresearchgate.net According to Baldwin's rules, 4-exo-tet cyclizations are kinetically favored over 5-endo-tet processes, suggesting that the formation of a 1-benzyl-1-methylazetidin-3-ol is the more probable outcome under kinetic control. libretexts.orgwikipedia.org

Role of Metalation in Directing Cyclization Pathways

The introduction of strong bases, such as organolithium or organosodium reagents, can significantly alter the reaction pathway by creating a more potent nucleophile. Metalation of this compound can occur at two primary sites: deprotonation of the benzylic C-H bond (α-metalation) or deprotonation of an aromatic C-H bond on the phenyl ring. The choice of the metalating agent and reaction conditions determines the site of metalation.

When α-metalation occurs, a benzylic carbanion is formed. This species is a powerful nucleophile, and its proximity to the epoxide facilitates a rapid intramolecular cyclization. This anionic cyclization proceeds via a nucleophilic attack of the carbanion on one of the epoxide carbons. This pathway is particularly effective for forming small rings and can be highly regioselective.

Alternatively, dearomatizing anionic cyclization can occur, where a phenyl ring is attacked by a nucleophile. figshare.com In the context of this compound, if metalation generates a nucleophilic center that subsequently attacks the benzyl (B1604629) ring itself, complex polycyclic structures could be formed. However, the more common pathway involves the generation of a nucleophile that attacks the epoxide. The intermediate lithium species can be trapped with various electrophiles, leading to tetrahydrobenzo[c]-1-aza-2λ5-phospholes with high diastereoselectivity. figshare.com

Conformational Analysis of Reaction Intermediates and Transition States

The stereochemical outcome of the cyclization is intrinsically linked to the conformation of the reaction intermediates and the geometry of the transition states. For the ring-closure to occur, the molecule must adopt a conformation that brings the nucleophilic center (either the nitrogen lone pair or a metalated carbon) into the correct alignment for an attack on the epoxide ring, following a trajectory close to the Bürgi-Dunitz angle. wikipedia.org

In the case of the 4-exo-tet cyclization leading to the azetidine ring, the transition state involves a puckered four-membered ring structure. The substituents on the nitrogen (benzyl and methyl groups) and the forming hydroxymethyl group on the azetidine ring will arrange themselves to minimize steric hindrance. Computational studies on analogous systems, such as the cyclization of cis-3,4-epoxy amines catalyzed by Lewis acids, show that the transition state leading to azetidine formation is significantly lower in energy than that leading to the corresponding pyrrolidine. nih.govfrontiersin.org This energy difference is a key factor in the high regioselectivity observed in these reactions. nih.govfrontiersin.org The four-membered azetidine ring itself can adopt a puckered structure to alleviate strain, and the conformational preferences can be influenced by the backbone structure. nih.gov

Stereochemical Outcomes and Diastereoselective Control

When this compound undergoes cyclization, a new stereocenter is created at the carbon atom bearing the hydroxyl group. If the starting epoxide is chiral, the reaction can produce diastereomers. Controlling the stereochemical outcome of this process is a critical aspect of its synthetic utility.

Factors Governing Diastereoselectivity in Azetidine Formation

The diastereoselectivity of the azetidine formation is primarily dictated by the mechanism of epoxide opening. The intramolecular nucleophilic attack on the epoxide typically proceeds via an SN2 mechanism, which involves an inversion of stereochemistry at the electrophilic carbon center. This principle is famously described by the Fürst-Plattner rule for the ring opening of epoxides in cyclic systems, which predicts that the nucleophile will attack in a way that leads to a diaxial arrangement of the substituents in a chair-like transition state. nih.gov

For an acyclic substrate like this compound, the stereochemical outcome depends on the preferred conformation of the molecule during the SN2 attack. The relative stereochemistry between the newly formed hydroxyl group and other substituents on the azetidine ring is determined by the transition state geometry that minimizes steric interactions.

| Starting Epoxide Configuration | Transition State Conformation | Major Product Diastereomer |

| (R)-Benzyl(methyl)(oxiran-2-ylmethyl)amine | Minimized steric hindrance between benzyl group and epoxide | (R)-1-Benzyl-1-methylazetidin-3-ol |

| (S)-Benzyl(methyl)(oxiran-2-ylmethyl)amine | Minimized steric hindrance between benzyl group and epoxide | (S)-1-Benzyl-1-methylazetidin-3-ol |

| Racemic Mixture | Equal population of competing transition states | Racemic mixture of azetidin-3-ol (B1332694) enantiomers |

This table illustrates the expected stereochemical correlation, assuming a substrate-controlled reaction where the inherent chirality of the epoxide dictates the outcome.

Approaches for Controlling Stereogenic Centers in Derived Products

Achieving control over the stereogenic centers in the products derived from this compound can be accomplished through several strategies.

Substrate Control: The most direct approach is to use an enantiomerically pure starting material. If either (R)- or (S)-Benzyl(methyl)(oxiran-2-ylmethyl)amine is used, the chirality of the epoxide can direct the stereochemical course of the cyclization, leading to a non-racemic product. The stereochemistry of the epoxide can have a significant influence on the reaction's outcome. researchgate.net

Reagent Control: The use of chiral reagents, such as chiral bases or Lewis acids, can induce diastereoselectivity or enantioselectivity. A chiral Lewis acid, for example, can coordinate to the epoxide oxygen, activating it for nucleophilic attack and simultaneously creating a chiral environment that favors one transition state over another.

Directed Epoxidation: The stereochemistry can also be set during the synthesis of the starting material. A diastereoselective epoxidation of the corresponding allylic amine precursor, guided by a resident chiral center or a directing group, can produce the desired epoxide stereoisomer. organic-chemistry.org The stereochemistry of epoxide formation is often dependent on the geometry of the starting alkene (cis or trans). khanacademy.org

Analysis of Kinetic vs. Thermodynamic Control in Ring-Formation Reactions

The competition between the formation of the four-membered azetidine ring (4-exo-tet) and the five-membered pyrrolidine ring (5-endo-tet) is a classic example of kinetic versus thermodynamic control.

The kinetically controlled product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. As predicted by Baldwin's rules, the 4-exo-tet pathway for azetidine formation is generally favored kinetically. libretexts.orgwikipedia.org This preference is attributed to the more favorable orbital overlap and less strained transition state geometry compared to the 5-endo-tet pathway. libretexts.org Reactions run at low temperatures with strong, non-nucleophilic bases tend to favor the kinetic product.

The thermodynamically controlled product is the most stable product. While the azetidine ring is kinetically favored, the four-membered ring possesses significant ring strain. A five-membered pyrrolidine ring is generally more stable. Therefore, if the reaction conditions allow for reversibility or equilibration, the thermodynamically more stable pyrrolidine product may be favored. Conditions that promote thermodynamic control typically include higher reaction temperatures, longer reaction times, and the use of weaker bases or protic solvents that can facilitate ring-opening and re-closing pathways.

| Control Type | Favored Product | Ring Closure Path | Typical Conditions |

| Kinetic | 1-Benzyl-1-methylazetidin-3-ol | 4-exo-tet | Low temperature, strong base (e.g., n-BuLi), short reaction time |

| Thermodynamic | 1-Benzyl-4-hydroxypyrrolidine | 5-endo-tet or rearrangement | High temperature, weaker base, prolonged reaction time |

In some cases, photochemical methods can be employed to achieve contra-thermodynamic stereochemical outcomes by accessing excited electronic states that follow different potential energy surfaces than the ground-state thermal reaction. chemrxiv.org

Theoretical and Computational Chemistry Studies on Benzyl Methyl Oxiran 2 Ylmethyl Amine Systems

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are a fundamental tool for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, and the transition states that connect them.

Transition State Characterization and Energy Barrier Determination

Transition state theory is a cornerstone of understanding chemical reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to locate the geometry of the transition state—the highest energy point along the reaction coordinate. Characterizing this state involves vibrational frequency analysis, where a single imaginary frequency confirms a true transition state. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining reaction rates.

A comprehensive search of academic databases and computational chemistry literature did not yield any studies that specifically characterize transition states or determine energy barriers for reactions involving Benzyl(methyl)(oxiran-2-ylmethyl)amine.

Computational Prediction of Regioselectivity and Stereoselectivity

Many reactions involving molecules with multiple reactive sites, such as the epoxide ring in this compound, can yield different products (regioisomers or stereoisomers). Computational chemistry can predict the likely outcome by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier is typically the one that is favored kinetically, thus determining the regioselectivity and stereoselectivity of the reaction.

No published computational studies predicting the regioselectivity or stereoselectivity of reactions for this compound were identified. Such studies would be valuable, for instance, in predicting the outcome of the epoxide ring-opening reactions with various nucleophiles.

Electronic Structure and Conformational Analysis

Understanding the electronic structure and the stable three-dimensional arrangements (conformations) of a molecule is crucial for predicting its reactivity and properties.

Investigation of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Specific calculations or discussions of the HOMO-LUMO orbitals for this compound are not available in the current body of scientific literature. A hypothetical data table for such an analysis is presented below to illustrate the typical outputs of such a study.

Hypothetical Frontier Molecular Orbital Data

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific computational studies are available for this compound to populate this table.

Charge Distribution Analysis (e.g., Natural Population Analysis)

Charge distribution analysis provides insight into how electrons are distributed among the atoms within a molecule, which is fundamental to understanding its electrostatic potential and reactivity, particularly for polar reactions. Natural Population Analysis (NPA) is a method used to calculate the atomic charges based on the wave function, offering a more robust description than other methods like Mulliken population analysis.

A literature search did not uncover any studies performing Natural Population Analysis or any other form of charge distribution analysis on this compound. A table illustrating what such data would look like is provided for context.

Hypothetical Natural Population Analysis Charges

| Atom | Charge (e) |

|---|---|

| N1 | Data not available |

| O1 | Data not available |

| C(benzyl) | Data not available |

| C(methyl) | Data not available |

| C(oxirane) | Data not available |

No specific computational studies are available for this compound to populate this table.

Modeling of Substrate-Catalyst Interactions in Promoted Reactions

Computational modeling is instrumental in understanding how a catalyst interacts with a substrate to lower the activation energy of a reaction. These models can reveal the geometry of the substrate-catalyst complex, identify key intermolecular interactions (like hydrogen bonds or van der Waals forces), and explain how the catalyst facilitates the reaction, for example, by stabilizing the transition state.

There are no specific computational models in the published literature detailing the interactions between this compound and any catalysts for promoted reactions.

Applications of Benzyl Methyl Oxiran 2 Ylmethyl Amine As a Versatile Synthetic Building Block

Precursor for the Synthesis of Alkaloid-Type Azetidines

There is no specific information available in the scientific literature detailing the use of Benzyl(methyl)(oxiran-2-ylmethyl)amine as a precursor for the synthesis of alkaloid-type azetidines. While the synthesis of azetidines, which are structural motifs in some alkaloids, can be achieved through the intramolecular cyclization of amino epoxides, no studies have been found that utilize this compound for this purpose.

Intermediate in the Construction of Diverse N-Heterocyclic Scaffolds

Utilization in the Preparation of Complex Organic Compounds

Detailed findings on the utilization of this compound in the preparation of complex organic compounds are not present in the available literature. Consequently, no data on reaction schemes, yields, or the specific compounds synthesized from this precursor could be retrieved.

Future Research Directions and Unexplored Reactivity of Benzyl Methyl Oxiran 2 Ylmethyl Amine

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The ring-opening of the oxirane moiety in Benzyl(methyl)(oxiran-2-ylmethyl)amine is the cornerstone of its reactivity. However, achieving high regioselectivity and efficiency under mild, sustainable conditions remains a key objective. Future research will likely focus on sophisticated catalytic systems that can precisely control the reaction outcome.

Lewis Acid and Cooperative Catalysis : While traditional Lewis acids can activate the epoxide, next-generation catalysts are being designed for greater control. For instance, cooperative catalyst systems, such as those pairing an iron(III) complex with a co-catalyst, have shown high efficiency for the ring-opening of terminal epoxides by carboxylic acids. rsc.orgrsc.org Adapting such systems for aminolysis or other nucleophilic additions to this compound could offer halide-free, non-toxic, and highly active routes to its derivatives. rsc.org Exploring lanthanide-promoted and other metal-catalyzed systems, like those using zinc, could also unlock new pathways for carbon-carbon bond formation by enabling reactions with nucleophiles like terminal alkynes. emory.edunih.gov

Organocatalysis : The field of organocatalysis presents a metal-free alternative for epoxide activation. Chiral Brønsted acids, for example, can catalyze enantioselective rearrangements of epoxides to form optically enriched carbonyl compounds. nih.gov Applying such catalysts to this compound could lead to novel molecular scaffolds. Furthermore, chiral organocatalysts could facilitate asymmetric ring-opening reactions, complementing the strategies discussed in the next section.

Strategies for Asymmetric Synthesis and Chiral Induction from the Prochiral Oxirane Moiety

The oxirane ring in this compound is prochiral, meaning its reaction can generate a new stereocenter. The synthesis of single-enantiomer products is crucial for applications in pharmaceuticals and materials science, making asymmetric synthesis a paramount area for future investigation. mdpi.comwestlake.edu.cn

Asymmetric Ring-Opening (ARO) : The most direct strategy is the enantioselective ring-opening of the epoxide with a nucleophile, catalyzed by a chiral entity. Chiral metal-salen complexes, particularly those of chromium and cobalt, have proven to be powerful catalysts for the asymmetric ring-opening of meso- and terminal epoxides with a variety of nucleophiles, including azides, water, and phenols. mdpi.comacs.org Research aimed at developing bespoke salen-type or other privileged chiral ligands specifically for the aminolysis or alcoholysis of N-substituted epoxides like this compound could yield highly enantioenriched β-amino alcohol derivatives. westlake.edu.cnnih.gov

Kinetic Resolution : If the starting material is prepared as a racemic mixture, a chiral catalyst can be used to selectively react with one enantiomer faster than the other. This process, known as kinetic resolution, allows for the separation of the unreacted, enantioenriched epoxide from the chiral product. acs.org Highly selective hydrolytic kinetic resolution (HKR) catalyzed by (salen)Co(III) complexes has become a practical method for accessing enantiopure terminal epoxides on a large scale. acs.org Applying this strategy would not only produce a chiral amino alcohol but also provide access to the optically pure starting material for other transformations.

Exploration of Unconventional Reaction Pathways and Derivatization Strategies

Beyond standard nucleophilic ring-opening, the unique structure of this compound allows for the exploration of less conventional transformations.

Cascade Reactions : The proximity of the amine and epoxide functionalities invites the design of intramolecular cascade reactions. nih.gov For example, after an initial ring-opening, the newly formed hydroxyl group could participate in a subsequent cyclization or rearrangement. Tandem reactions involving the epoxide could be used to construct complex carbo- and heterocyclic systems in a single step. researchgate.net

Radical-Mediated Reactions : While epoxide chemistry is dominated by polar reactions, radical pathways are an underexplored frontier. Catalytic systems, perhaps involving photoredox or zirconocene (B1252598) catalysis, could induce homolytic cleavage of the C-O bond to generate a carbon-centered radical. thieme.de This reactive intermediate could then be trapped by various radical acceptors, enabling novel carbon-carbon and carbon-heteroatom bond formations that are inaccessible through traditional ionic pathways.

Rearrangements and Isomerizations : The epoxide can undergo rearrangement to form carbonyl compounds. The Meinwald rearrangement, for instance, can transform epoxides into ketones or aldehydes. nih.gov Using chiral catalysts, this could become an asymmetric process, converting racemic this compound into enantioenriched α-substituted carbonyl compounds, which are versatile synthetic intermediates. nih.govnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

To enhance efficiency, safety, and scalability, the synthesis and derivatization of this compound are prime candidates for integration into modern chemical manufacturing technologies.

Continuous Flow Synthesis : Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for exothermic reactions like epoxide ring-openings, and the ability to operate at elevated temperatures and pressures. nih.govmdpi.comacs.org Developing a continuous flow process for the aminolysis of epoxides could drastically reduce reaction times and improve product consistency. mdpi.comrsc.org Such systems allow for precise control over reaction parameters, which is key to optimizing selectivity and yield. nih.gov

Automated Synthesis and High-Throughput Screening : Integrating flow reactors with automated platforms can accelerate the discovery of new derivatives and reaction conditions. synplechem.com An automated system could rapidly screen libraries of nucleophiles, catalysts, and solvents for the ring-opening reaction, quickly identifying optimal protocols. acs.org This approach would be particularly powerful for generating compound libraries for drug discovery or materials science applications, enabling the rapid synthesis and purification of a diverse set of molecules derived from the core this compound scaffold. synplechem.com

Q & A

Basic Question: What are the recommended synthetic routes for Benzyl(methyl)(oxiran-2-ylmethyl)amine?

Methodological Answer:

A two-step synthesis can be employed:

Epoxide Formation : React benzylmethylamine with epichlorohydrin in the presence of a primary/secondary organic amine base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane). This facilitates nucleophilic substitution to form the oxirane intermediate.

Cyclization : Under controlled pH and temperature, cyclize the intermediate to yield the target compound.

This approach is adapted from epoxide-amine coupling methods used for structurally similar compounds .

Advanced Question: How do reagent ratios (1:1 vs. 1:2) influence reaction pathways with epoxide-containing substrates?

Methodological Answer:

Reagent ratios determine whether mono- or bis-adducts dominate. For example:

- 1:1 Ratio : Favors single epoxide ring-opening via nucleophilic attack by the amine, forming amino alcohols.

- 1:2 Ratio : May lead to bis-adducts, but steric hindrance (e.g., from bulky substituents) can suppress this pathway. Computational studies (e.g., DFT) predict activation barriers and regioselectivity, as demonstrated in analogous amine-epoxide systems .

Experimental Validation : Use kinetic profiling (e.g., in situ NMR) to monitor product distribution.

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm amine and epoxide protons (e.g., δ 2.5–3.5 ppm for oxirane CH2).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+).

- X-ray Crystallography : SHELX software (via SHELXL refinement) resolves stereochemistry and bond angles in crystalline samples .

- IR Spectroscopy : Peaks at ~900 cm−1 (epoxide ring) and ~3300 cm−1 (N-H stretch) .

Advanced Question: How can stereochemical outcomes in epoxide ring-opening be controlled?

Methodological Answer:

- Chiral Catalysts : Use enantiopure Lewis acids (e.g., Jacobsen catalysts) to induce asymmetry during ring-opening.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for specific stereoisomers.

- Analytical Confirmation : Compare experimental optical rotation with computational predictions (e.g., Gaussian09) .

Advanced Question: How to resolve contradictions in reported reactivity data (e.g., unexpected product ratios)?

Methodological Answer:

- Steric vs. Electronic Effects : Re-evaluate steric hindrance using molecular modeling (e.g., Avogadro) and compare with experimental yields. For example, bulky substituents on the amine may block 1:2 adduct formation .

- Reaction Monitoring : Use LC-MS or GC-MS to detect transient intermediates and adjust conditions (e.g., temperature, solvent polarity).

Advanced Question: What computational tools predict regioselectivity in amine-epoxide reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states.

- Case Study : A study on bicyclic amines and glycidyl sulfonamides used this approach to explain low 1:2 adduct yields due to steric clashes .

Basic Question: How to identify and quantify impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.

- Reference Standards : Compare retention times with known byproducts (e.g., unreacted epichlorohydrin).

- Case Study : Impurity profiling in benzylamine-derived pharmaceuticals highlighted the importance of pH control during synthesis .

Advanced Question: What factors influence the compound’s stability under storage?

Methodological Answer:

- Temperature : Store at –20°C in inert atmosphere (argon) to prevent epoxide ring hydrolysis.

- pH Sensitivity : Avoid acidic conditions, which protonate the amine and destabilize the epoxide.

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict degradation pathways .

Advanced Question: How to optimize regioselectivity in epoxide ring-opening reactions?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for alcohols).

- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side reactions.

- Case Study : A 2016 study on glycidyl ethers achieved >90% regioselectivity using phase-transfer catalysts .

Advanced Question: What role does this compound play in polymer chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.